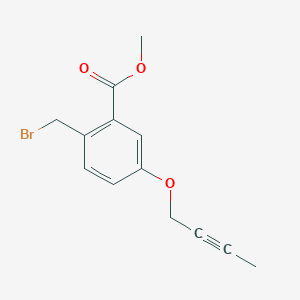
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromomethyl group and a but-2-ynoxy group attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of solvents like chloroform and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate involves its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a useful intermediate in organic synthesis. The compound can interact with molecular targets through substitution and coupling reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate group instead of a benzoate.
Methyl 5-bromo-2-methylbenzoate: Similar but lacks the but-2-ynoxy group.
Uniqueness
Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is unique due to the presence of both a bromomethyl and a but-2-ynoxy group. This combination of functional groups makes it particularly versatile in organic synthesis, allowing for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C13H13BrO3 |
|---|---|
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate |
InChI |
InChI=1S/C13H13BrO3/c1-3-4-7-17-11-6-5-10(9-14)12(8-11)13(15)16-2/h5-6,8H,7,9H2,1-2H3 |
Clave InChI |
BQQVFRDNKSOHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOC1=CC(=C(C=C1)CBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


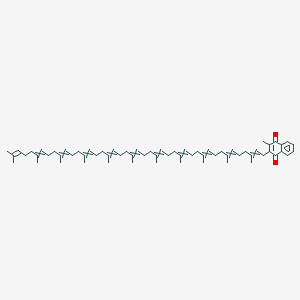
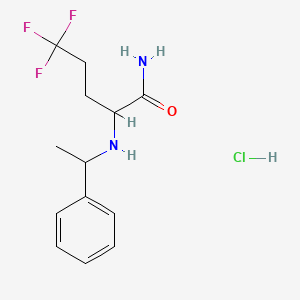
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
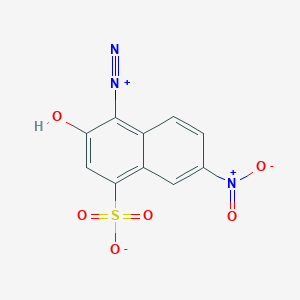
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
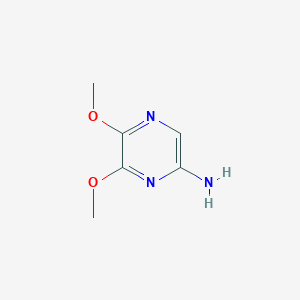

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
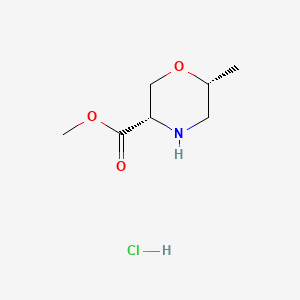
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
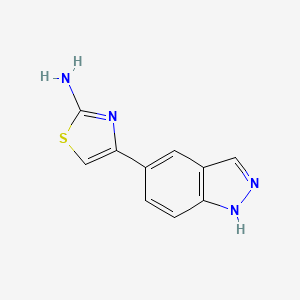
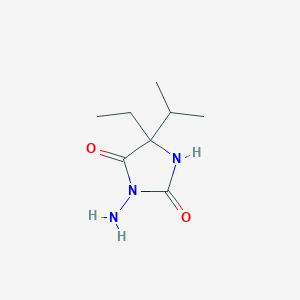
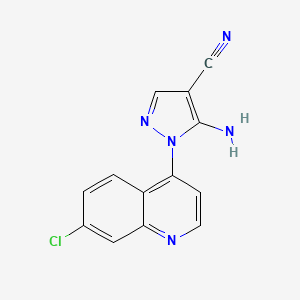
![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)
